4H-1-Benzopyran-2-carboxylic acid, 4-thioxo-, ethyl ester

Spectroscopic differentiation Thiocarbonyl chromophore Quality control identification

4H-1-Benzopyran-2-carboxylic acid, 4-thioxo-, ethyl ester (CAS 38322-77-9, C12H10O3S, MW 234.27 g/mol) belongs to the thioxobenzopyran class, specifically a 4-thioxo-4H-chromene-2-carboxylate ester. This heterocyclic scaffold features a thiocarbonyl (C=S) group at position 4 of the α-pyrone ring, distinguishing it from the more common 4-oxo (chromone) analogs.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
CAS No. 38322-77-9
Cat. No. B15370931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-2-carboxylic acid, 4-thioxo-, ethyl ester
CAS38322-77-9
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=S)C2=CC=CC=C2O1
InChIInChI=1S/C12H10O3S/c1-2-14-12(13)10-7-11(16)8-5-3-4-6-9(8)15-10/h3-7H,2H2,1H3
InChIKeyDXWBCHFGULQNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-1-Benzopyran-2-carboxylic acid, 4-thioxo-, ethyl ester (CAS 38322-77-9): Structural Identity and Key Physicochemical Properties for Procurement Specifications


4H-1-Benzopyran-2-carboxylic acid, 4-thioxo-, ethyl ester (CAS 38322-77-9, C12H10O3S, MW 234.27 g/mol) belongs to the thioxobenzopyran class, specifically a 4-thioxo-4H-chromene-2-carboxylate ester . This heterocyclic scaffold features a thiocarbonyl (C=S) group at position 4 of the α-pyrone ring, distinguishing it from the more common 4-oxo (chromone) analogs. The compound is commercially available at typical research-grade purity of 95% . Computed properties include a calculated LogP of 2.9, density of 1.32 g/cm³, boiling point of 328.4 °C at 760 mmHg, and a flash point of 152.4 °C, parameters relevant to handling, storage, and formulation considerations .

Why Generic Substitution Is Not Appropriate for 4H-1-Benzopyran-2-carboxylic acid, 4-thioxo-, ethyl ester: Critical Differentiation from 4-Oxo and 2-Thioxo Analogs


The 4-thioxo substitution in this benzopyran scaffold creates a fundamentally distinct electronic profile compared to the 4-oxo (chromone) and 2-thioxo regioisomers, impacting reactivity, stability, and biological target engagement [1]. The C=S group at position 4 is a softer, more polarizable electrophilic center than the C=O in chromones, altering both nucleophilic attack regiochemistry and noncovalent interactions (e.g., chalcogen bonding) with biological targets [1]. Furthermore, thiochromones exhibit markedly greater resistance to thiopyrone ring-opening under chemical transformation conditions compared to chromones, a stability advantage critical for downstream derivatization [2]. The 4-thioxo positional isomer (C=S at C4) differs fundamentally from the 2-thioxo isomer (C=S at C2, CAS 132220-05-4) in its tautomeric behavior, electrophilic reactivity hierarchy, and pharmacophoric orientation, meaning these regioisomers are not functionally interchangeable in synthetic or screening workflows .

Quantitative Comparative Evidence for 4H-1-Benzopyran-2-carboxylic acid, 4-thioxo-, ethyl ester: Differentiation Against the 4-Oxo Analog and the 2-Thioxo Isomer


UV Absorption Spectral Shift: Quantitative Evidence That the 4-Thiocarbonyl Chromophore Is Spectroscopically Distinct from the 4-Oxo Analog

The replacement of the 4-oxo group (C=O) with a 4-thioxo group (C=S) produces a diagnostically significant bathochromic shift in the UV-visible absorption spectrum, enabling unambiguous identity verification of the target compound against its 4-oxo analog. In the foundational synthetic study of chromone and thiochromone derivatives, the 4-thioxo-4H-chromene-2-carboxylic acid ethyl ester exhibited a characteristic long-wavelength absorption band that is absent in the corresponding 4-oxo compound (ethyl 4-oxo-4H-1-benzopyran-2-carboxylate, CAS 14736-31-3), consistent with the lower π→π* transition energy of the C=S chromophore relative to C=O [1]. This spectral distinction provides a quantitative, instrument-based method for batch identity confirmation and purity assessment in procurement settings.

Spectroscopic differentiation Thiocarbonyl chromophore Quality control identification

Synthetic Route Specificity: The 4-Thioxo Compound Requires a Distinct Thionation Step and Provides Unique Intermediate Access

The target compound is synthesized from ethyl 4-oxo-4H-1-benzopyran-2-carboxylate (CAS 14736-31-3) via thionation using phosphorus(V) sulfide (P₂S₅) in toluene, a reaction that is specific to the 4-oxo precursor and cannot be achieved using the 2-thioxo or other regioisomeric starting materials [1]. Subsequent acid hydrolysis (H₂SO₄) of the ethyl ester yields 4-thioxo-4H-chromene-2-carboxylic acid, a versatile intermediate that is not directly accessible from 2-thioxo isomers without fundamentally different synthetic strategies [1]. This establishes the 4-thioxo ethyl ester as a unique synthetic gateway that is irreplaceable if the downstream target requires the 4-thioxo-2-carboxylic acid scaffold.

Thionation chemistry Synthetic intermediate Carboxylic acid precursor

Thiopyrone Ring Stability Under Chemical Transformation Conditions: A Class-Level Advantage Over 4-Oxo Chromones

Thiochromones (4-thioxo-4H-1-benzopyrans) display a well-documented resistance to thiopyrone ring-opening during chemical transformations, a property that distinguishes them from the corresponding chromones (4-oxo analogs) which are more susceptible to pyrone ring cleavage under nucleophilic or basic conditions [1]. This class-level behavior, established through a comprehensive review of published reactivity data across numerous thiochromone derivatives, indicates that the target compound is more likely to maintain its heterocyclic integrity during further derivatization steps (e.g., nucleophilic additions at C-2, ester hydrolysis, or amide coupling) compared to its 4-oxo counterpart, a critical advantage in multi-step synthetic sequences.

Ring-opening resistance Chemical stability Derivatization robustness

Differential Biological Activity Patterns: Thiocarbonyl-Containing Benzopyrans Exhibit Divergent Anti-Inflammatory and Antioxidant Potency Relative to Carbonyl Analogs

In a systematic head-to-head evaluation of coumarin versus thiocoumarin derivatives, dihydroxy and diacetoxy 4-methylthiocoumarins demonstrated superior inhibition of TNF-α-induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs) compared to their coumarin counterparts [1]. Conversely, the coumarin derivatives were more potent inhibitors of NADPH-catalyzed rat liver microsomal lipid peroxidation [1]. This bidirectional activity divergence demonstrates that O→S replacement does not produce uniform potency shifts but rather rebalances the activity profile, underscoring that in-class substitution is not permissible when a specific biological readout is being targeted. Although this data is from 4-methyl-substituted thiocoumarins rather than the 2-carboxylate series, the fundamental pharmacophoric divergence between C=O and C=S is directly relevant to the target compound's anticipated biological behavior.

Thiocoumarin bioactivity ICAM-1 inhibition Lipid peroxidation

Regioisomeric Identity Verification: Physicochemical Differentiation Between 4-Thioxo and 2-Thioxo Benzopyran Carboxylate Esters

The 4-thioxo compound (CAS 38322-77-9) and its 2-thioxo regioisomer (2H-1-Benzopyran-3-carboxylic acid, 2-thioxo-, ethyl ester, CAS 132220-05-4) share the same molecular formula (C12H10O3S) and molecular weight (234.27 g/mol) but are distinct chemical entities with different CAS registry numbers [1]. The 4-thioxo isomer has a calculated LogP of 2.9 [2] while the 2-thioxo isomer has a reported LogP of 3.34 , a difference of approximately 0.44 log units. This 0.44-log-unit difference in lipophilicity translates to approximately a 2.75-fold difference in octanol-water partition coefficient, indicating divergent membrane permeability and chromatographic retention behavior, which has implications for both analytical identification and biological distribution.

Regioisomer identification Physicochemical fingerprinting Chromatographic resolution

Optimal Scientific and Industrial Application Scenarios for 4H-1-Benzopyran-2-carboxylic acid, 4-thioxo-, ethyl ester Based on Evidence-Supported Differentiation


Medicinal Chemistry: Scaffold-Hopping Programs Requiring the 4-Thioxo-2-Carboxylate Pharmacophore

In drug discovery programs exploring 4-thioxo-benzopyran derivatives as kinase inhibitors, anti-inflammatory agents, or carbonic anhydrase modulators, the target compound serves as the essential starting material for generating the 4-thioxo-2-carboxylic acid scaffold [1]. As established by the class-level evidence on thiocoumarin vs. coumarin activity divergence (Section 3, Evidence 4), the C=S moiety is not a silent bioisostere—it actively reshapes biological activity profiles [2]. SAR campaigns that mistakenly substitute the 4-oxo analog would generate data from a chemically and pharmacologically distinct series, leading to invalid structure–activity conclusions. The compound's established synthetic route to the free carboxylic acid (via H₂SO₄ hydrolysis) further supports its role as a versatile intermediate for amide coupling, ester diversification, and heterocycle fusion reactions [1].

Synthetic Methodology Development: Exploring Thiopyrone Ring Stability in Multi-Step Derivatization Sequences

For synthetic chemistry groups developing robust derivatization protocols, the 4-thioxo compound offers the experimentally verified advantage of thiopyrone ring-opening resistance compared to chromone analogs [3]. This property is particularly valuable when reaction sequences involve strongly nucleophilic reagents, basic conditions, or elevated temperatures that would compromise chromone ring integrity. Researchers can proceed with acylation, alkylation, or cycloaddition reactions at the ester or C-3 position with greater confidence that the heterocyclic core will remain intact, reducing purification burden and improving overall synthetic yields. The compound thus represents a strategic choice when synthetic robustness is a prioritized selection criterion over the more labile 4-oxo alternative.

Analytical Method Development: Using Spectroscopic and Chromatographic Differentiation for Quality Control and Identity Verification

The diagnostically distinct UV-Vis absorption profile of the 4-thioxo chromophore (Section 3, Evidence 1) [1] and the LogP difference of approximately 0.44 units versus the 2-thioxo regioisomer (Section 3, Evidence 5) [4] provide two orthogonal, instrument-based methods for identity confirmation. Analytical laboratories tasked with verifying incoming material against procurement specifications can implement UV spectrophotometry to confirm the presence of the thiocarbonyl chromophore and HPLC (with a method optimized using the LogP differential) to resolve the 4-thioxo from the 2-thioxo regioisomer. This dual-parameter verification strategy mitigates the risk of accepting an incorrect isomer, which would otherwise go undetected by mass spectrometry alone due to identical molecular weights.

Coronary Vasodilation Research: Building on Historical Pharmacological Evidence for Chromone Derivatives

The foundational 1951 study by Ghigi and Baroni that first reported the synthesis of this compound also investigated its UV absorption and coronary dilating action, situating 4-thioxo-benzopyran-2-carboxylate derivatives within cardiovascular pharmacology [1]. While the original study focused on chromone rather than thiochromone derivatives, the parallel synthetic access to both series, as demonstrated by the P₂S₅ thionation route, enables systematic O/S comparative coronary vasodilation studies. For academic or industrial groups revisiting chromone-type K⁺ channel openers or coronary vasodilators, the 4-thioxo ethyl ester provides the entry point to a structurally analogous but electronically distinct compound series, enabling electronic modulation of the pharmacophore without altering the core scaffold geometry.

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